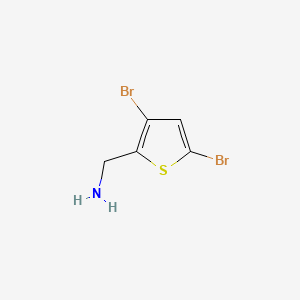

(3,5-Dibromothiophen-2-yl)methanamine

Descripción

BenchChem offers high-quality (3,5-Dibromothiophen-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dibromothiophen-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C5H5Br2NS |

|---|---|

Peso molecular |

270.98 g/mol |

Nombre IUPAC |

(3,5-dibromothiophen-2-yl)methanamine |

InChI |

InChI=1S/C5H5Br2NS/c6-3-1-5(7)9-4(3)2-8/h1H,2,8H2 |

Clave InChI |

AMAOQQDBCAWIDO-UHFFFAOYSA-N |

SMILES canónico |

C1=C(SC(=C1Br)CN)Br |

Origen del producto |

United States |

Orthogonal Functionalization of (3,5-Dibromothiophen-2-yl)methanamine: A Strategic Guide for Advanced Molecular Scaffolding

(3,5-Dibromothiophen-2-yl)methanamine (CAS: 2228362-95-4) is a highly versatile, bifunctional building block that has garnered significant attention in medicinal chemistry and materials science. Featuring a primary aliphatic amine and a dibrominated thiophene core, this molecule offers three distinct vectors for orthogonal functionalization.

This technical whitepaper provides an authoritative roadmap for researchers and drug development professionals to exploit the chemoselective and site-selective properties of this scaffold. By understanding the electronic and steric nuances of the thiophene ring, chemists can predictably direct sequential cross-coupling reactions to construct complex, multi-substituted heterocycles.

Physicochemical Profiling & Structural Dynamics

To effectively utilize (3,5-Dibromothiophen-2-yl)methanamine, one must first understand the intrinsic reactivity of its functional groups. The molecule is commercially available both as a free base and, more commonly, as a stable hydrochloride salt (CAS: 2680531-24-0) to prevent oxidative degradation and spontaneous polymerization of the electron-rich thiophene[1],[2].

Quantitative Data Summary

| Property | Specification |

| Chemical Name | (3,5-Dibromothiophen-2-yl)methanamine |

| CAS Registry Number | 2228362-95-4 (Free Base) / 2680531-24-0 (HCl Salt)[1],[3] |

| Molecular Formula | C₅H₅Br₂NS |

| Molecular Weight | 270.97 g/mol (Free Base) |

| SMILES String | NCC1=C(Br)C=C(Br)S1 |

| Reactivity Vectors | C2-Methanamine (Nucleophilic), C5-Bromine (High Pd-insertion), C3-Bromine (Low Pd-insertion) |

The Principle of Site-Selective Oxidative Addition

Polyhalogenated heteroarenes present a unique challenge and opportunity: differentiating between identical halogens. In thiophene systems, oxidative addition by Palladium(0) occurs preferentially at the α-position (C2 or C5) relative to the β-position (C3 or C4)[4].

For (3,5-Dibromothiophen-2-yl)methanamine, the C2 position is occupied by the methanamine group. Therefore, the C5-bromine (adjacent to the sulfur atom) is highly activated toward oxidative addition due to the stabilization of the resulting Pd(II) intermediate by the adjacent heteroatom[4]. The C3-bromine remains significantly less reactive, allowing for precise, sequential cross-coupling without the need for protecting groups on the halogens.

Divergent Synthetic Workflows

The true power of this scaffold lies in its ability to undergo orthogonal functionalization. The primary amine can be derivatized first, followed by sequential Suzuki-Miyaura or Buchwald-Hartwig couplings at C5 and C3.

Divergent functionalization vectors of the dibromothiophene scaffold.

Vector 1: Amine Derivatization (Schiff Bases & Amides)

The methanamine moiety is highly nucleophilic. Recent literature highlights the use of thiophen-2-yl methanamines in the synthesis of Schiff base ligands, which are subsequently complexed with transition metals (Cu, Ni, Co, Ag, Au) to create potent antimicrobial and DNA-binding agents[5],[6].

Vector 2 & 3: Sequential Cross-Coupling

Once the amine is protected or functionalized (preventing it from coordinating with and poisoning the palladium catalyst), the dibromo core can be elaborated. Thiophene cores synthesized via Suzuki cross-coupling of dibromothiophenes have demonstrated significant utility as anti-tumor agents, anti-inflammatory drugs, and kinase inhibitors[7],[8].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Chemoselective Amidation of the Primary Amine

Objective: To functionalize the amine while leaving the dibromothiophene core intact for downstream coupling.

Causality & Design: We utilize HATU as the coupling reagent because it rapidly generates a highly reactive active ester, minimizing the residence time of the free amine and preventing potential side reactions (such as intermolecular displacement). N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to liberate the free amine from its hydrochloride salt without interfering with the coupling[2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under argon, dissolve the carboxylic acid of choice (1.05 equiv) in anhydrous DMF (0.2 M).

-

Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Nucleophilic Attack: Add (3,5-Dibromothiophen-2-yl)methanamine hydrochloride (1.0 equiv) in one portion.

-

Validation Checkpoint 1: Monitor the reaction via LC-MS after 1 hour. The mass of the starting material (m/z ~271 for free base) should disappear, replaced by the product mass. If unreacted amine persists, add an additional 0.1 equiv of HATU.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

-

Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C5

Objective: To selectively couple an aryl boronic acid at the C5 position, leaving the C3 bromine available for late-stage diversification.

Causality & Design: Pd(dppf)Cl₂ is chosen as the catalyst because the bidentate dppf ligand provides a sterically demanding environment that enhances the differentiation between the C5 and C3 positions[4]. A mild base (Na₂CO₃) and a biphasic solvent system (1,4-Dioxane/H₂O) are used to facilitate transmetalation while preventing the hydrolysis of the amide formed in Protocol A[8].

Step-by-Step Methodology:

-

Preparation: Charge a microwave vial with the amidated dibromothiophene (1.0 equiv), aryl boronic acid (1.05 equiv - strict stoichiometric control is vital to prevent over-coupling), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent Addition: Add degassed 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1, yielding a 0.1 M solution).

-

Reaction: Seal the vial and heat to 80°C for 4 hours.

-

Validation Checkpoint 2: Analyze via UPLC-MS. The chromatogram should show >90% conversion to the mono-coupled product. The presence of a di-coupled byproduct indicates either excessive boronic acid or excessive temperature. The C5-coupled product will elute differently than the C3-coupled isomer; 2D NMR (NOESY) is required post-isolation to definitively confirm regiochemistry.

-

Workup & Purification: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, concentrate, and purify via silica gel chromatography.

Mechanistic Pathway: Site-Selective Catalytic Cycle

The selectivity of Protocol B is driven by the thermodynamics of the oxidative addition step. The diagram below illustrates the catalytic cycle, emphasizing the preferential insertion of Pd(0) into the C5-Br bond.

Palladium-catalyzed cycle highlighting preferential C5 oxidative addition.

Applications in Advanced Therapeutics

The strategic functionalization of (3,5-Dibromothiophen-2-yl)methanamine enables the rapid generation of structure-activity relationship (SAR) libraries.

-

Kinase Inhibitors: The planar thiophene core, when fused or heavily substituted, mimics the adenine ring of ATP. By utilizing the C5 and C3 vectors, chemists can install distinct hydrophobic or hydrogen-bonding moieties to target the hinge region and the DFG-out pocket of specific kinases[8].

-

Antimicrobial Metallo-Drugs: The primary amine can be condensed with salicylaldehyde derivatives to form Schiff bases. These ligands, when coordinated with Co(II) or Cu(II), have shown remarkable DNA-binding affinity and disruptive effects against ampicillin-resistant Staphylococcus aureus[5],[6].

By treating (3,5-Dibromothiophen-2-yl)methanamine not just as a static chemical, but as a programmable molecular chassis, drug development professionals can significantly accelerate the discovery of novel therapeutic agents.

References

-

CAS#:496040-71-2: (September 06 2025) 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride ChemSrc [Link]

-

Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus - PMC National Institutes of Health (NIH)[Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies MDPI [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC National Institutes of Health (NIH)[Link]

Sources

- 1. 1909337-80-9|(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. accelsci.com [accelsci.com]

- 3. CAS#:496040-71-2 | Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate | Chemsrc [chemsrc.com]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: Structure, Properties, and Synthesis of 3,5-Dibromo-2-thiophenemethylamine

Executive Summary

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles serve as indispensable structural motifs. 3,5-Dibromo-2-thiophenemethylamine (often utilized as its hydrochloride salt) is a highly versatile, bifunctional building block. Combining the bioisosteric properties of a thiophene ring, the cross-coupling potential of two sterically distinct bromine atoms, and the nucleophilicity of a primary methylamine, this compound is a critical intermediate for synthesizing kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and advanced agrochemicals.

This whitepaper provides an in-depth analysis of its structural properties, chemical reactivity, and field-proven synthetic methodologies, designed to guide researchers in optimizing its application in complex synthetic workflows.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of 3,5-dibromo-2-thiophenemethylamine is critical for predicting its behavior in biphasic extractions, chromatography, and biological assays. The data is summarized in the table below:

| Property | Free Base | Hydrochloride (HCl) Salt |

| Chemical Name | (3,5-Dibromothiophen-2-yl)methanamine | (3,5-Dibromothiophen-2-yl)methanamine hydrochloride |

| CAS Registry Number | 2228362-95-4 | 2680531-24-0 |

| Molecular Formula | C₅H₅Br₂NS | C₅H₆Br₂ClNS |

| Molecular Weight | 270.97 g/mol | 307.43 g/mol |

| Physical State (RT) | Viscous oil to low-melting solid | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DCM, EtOAc, Et₂O, MeOH | Soluble in Water, DMSO, MeOH; Insoluble in Et₂O |

| Amine pKₐ (Predicted) | ~ 8.5 – 9.0 | N/A (Protonated state) |

Structural Analysis and Molecular Reactivity

The utility of 3,5-dibromo-2-thiophenemethylamine stems directly from its highly orchestrated structural components. Each functional group provides a specific chemical handle, enabling orthogonal reactivity.

The Thiophene Core

Thiophene is a classic bioisostere for the phenyl ring. The presence of the sulfur atom imparts a slight dipole and alters the dihedral angles of attached substituents compared to a benzene analog. In drug design, substituting a phenyl ring with a thiophene often improves metabolic stability against cytochrome P450-mediated oxidation and modulates lipophilicity (LogP).

Halogen Effects (C3 and C5 Bromines)

The two bromine atoms exert both steric and electronic influences on the molecule:

-

Electronic Deactivation: Bromine is electronegative and withdraws electron density via the inductive effect (-I), stabilizing the thiophene ring against unwanted electrophilic aromatic substitution [2].

-

Orthogonal Cross-Coupling: The bromines act as ideal vectors for transition-metal-catalyzed C-C or C-N bond formation (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings). Crucially, the C5-position is significantly less sterically hindered than the C3-position. This spatial discrepancy allows for highly regioselective sequential cross-coupling, where the C5-bromine reacts first, leaving the C3-bromine intact for a subsequent, distinct functionalization step.

The Primary Amine (C2 Methylamine)

The methylamine moiety (-CH₂NH₂) is isolated from the aromatic system by a methylene spacer.

-

Causality of the Spacer: If the amine were directly attached to the thiophene ring (an aniline analog), the lone pair would delocalize into the electron-deficient brominated ring, drastically reducing its basicity and nucleophilicity. The methylene spacer prevents this resonance, preserving the primary amine's basicity (pKₐ ~8.5–9.0). This ensures the amine remains protonated at physiological pH, enabling critical electrostatic interactions (salt bridges) with target proteins.

Synthetic Methodologies and Experimental Protocols

The synthesis of 3,5-dibromo-2-thiophenemethylamine typically relies on pre-functionalized thiophene precursors to avoid complex mixtures of brominated isomers. The two most reliable pathways are the reductive amination of 3,5-dibromothiophene-2-carboxaldehyde and the electrophilic reduction of 3,5-dibromothiophene-2-carbonitrile.

Figure 1: Synthetic workflows for 3,5-dibromo-2-thiophenemethylamine via amination and reduction.

Step-by-Step Protocol: Chemoselective Reductive Amination (Route A)

Objective: Conversion of 3,5-dibromothiophene-2-carboxaldehyde to the target methylamine. Rationale: Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) allows for the direct reductive amination of aldehydes in the presence of sensitive functional groups (like halogens) without causing over-reduction to the alcohol or undesired dehalogenation. This methodology is grounded in the foundational protocols established by Abdel-Magid et al. [1].

Procedure:

-

Preparation of the Imine Intermediate: In an oven-dried, 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dibromothiophene-2-carboxaldehyde (10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add ammonium acetate (NH₄OAc, 50.0 mmol) to the solution.

-

Causality: A 5-fold excess of the ammonia source drives the thermodynamic equilibrium towards the intermediate imine. DCE is selected over THF because it generally accelerates the reaction rate for NaBH(OAc)₃ reductions while maintaining high solubility for the acetate salts.

-

-

Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add solid sodium triacetoxyborohydride (15.0 mmol).

-

Causality: The highly electron-withdrawing acetoxy groups on the borohydride complex drastically reduce its nucleophilicity compared to NaBH₄. This prevents the direct reduction of the unreacted aldehyde to an alcohol, ensuring the hydride is selectively delivered to the more electrophilic protonated imine.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the consumption of the starting aldehyde via TLC (Hexanes/EtOAc 7:3, UV visualization).

-

Quenching and Extraction: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (30 mL).

-

Causality: The mild base neutralizes the acetic acid byproduct generated during the reduction, preventing the newly formed amine from partitioning into the aqueous layer as an acetate salt. Extract the aqueous phase with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Hydrochloride Salt Isolation (Self-Validating Step): Dissolve the crude free base in a minimal volume of anhydrous diethyl ether. Dropwise, add 1.0 M HCl in diethyl ether until precipitation ceases. Filter the solid, wash with cold ether, and dry under vacuum to afford (3,5-dibromothiophen-2-yl)methanamine hydrochloride.

-

Causality: The free base amine is susceptible to oxidative degradation and atmospheric CO₂ absorption over time. Conversion to the HCl salt ensures long-term bench stability and purifies the compound from non-basic organic impurities.

-

Applications in Advanced Drug Development

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 300 Da and the presence of two heavy bromine atoms, this compound is an ideal candidate for X-ray crystallography screening. The bromines provide strong anomalous dispersion signals, allowing crystallographers to easily determine the binding pose of the fragment within a protein's active site.

-

Kinase Inhibitor Scaffolds: The primary amine serves as an excellent nucleophile for SNAr reactions with chloro-pyrimidines or chloro-quinolines—common hinge-binding motifs in kinase inhibitors. Once attached, the C5-bromine can be subjected to a Suzuki coupling with an aryl boronic acid to access the hydrophobic pocket (DFG-out conformation), while the C3-bromine can be functionalized to interact with the solvent-exposed region.

Handling, Stability, and Storage

-

Free Base: The free base form is a viscous oil that is prone to oxidation and color degradation (turning brown) upon prolonged exposure to air and light. It should be used immediately or stored neat under an argon atmosphere at -20 °C.

-

Hydrochloride Salt: The HCl salt is highly stable. It should be stored in a well-sealed container, protected from moisture (hygroscopic tendencies), at 2–8 °C. Standard personal protective equipment (PPE) including nitrile gloves and safety goggles must be worn, as halogenated amines can act as skin and respiratory irritants.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

-

Gol'dfarb, Y. L., Vol'kenshtein, Y. B., & Lopatin, B. V. (1971). Bromination of acetophenone, 2-acetothienone, and 2-thiophenecarboxaldehyde in sulfuric acid. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 20(12), 2687-2690. URL: [Link]

2-(Aminomethyl)-3,5-dibromothiophene: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Guide to the Synthesis, Reactivity, and Applications of a Key Heterocyclic Building Block

Abstract

2-(Aminomethyl)-3,5-dibromothiophene is a versatile heterocyclic compound of significant interest to researchers in synthetic organic chemistry and drug development. Its structure, featuring a reactive primary amine and two bromine atoms on a thiophene core, provides multiple points for chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, insights into its reactivity, and its applications as a scaffold in the creation of more complex molecules.

Core Chemical Identity and Properties

2-(Aminomethyl)-3,5-dibromothiophene is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are key components in many pharmaceuticals.[1] The dual functionalization with both an aminomethyl group and bromine atoms makes it a valuable intermediate for building diverse molecular architectures.

1.1. Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₅Br₂NS | N/A |

| Molecular Weight | 286.97 g/mol | N/A |

| CAS Number | 38071-33-9 | N/A |

| Appearance | Typically a solid or oil | N/A |

1.2. Chemical Structure

The structure consists of a central thiophene ring brominated at the 3 and 5 positions, with an aminomethyl group attached at the 2 position.

Caption: Chemical structure of 2-(Aminomethyl)-3,5-dibromothiophene.

Safety and Handling

Proper handling of 2-(Aminomethyl)-3,5-dibromothiophene and its precursors is critical. The related compound, 2,5-dibromothiophene, is classified as fatal if swallowed. Precursors like 3,5-dibromothiophene-2-carboxylic acid can cause skin and eye irritation.[2]

2.1. GHS Hazard Information

| Hazard | Classification & Precautionary Statement | Source |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. (Wash hands thoroughly after handling. Wear protective gloves). | [2][3] |

| Eye Damage/Irritation | Category 2: Causes serious eye irritation. (Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes). | [2][3] |

| Acute Toxicity (Oral) | Potential for toxicity if swallowed. (Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor). | |

| Respiratory Irritation | May cause respiratory irritation. (Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area). | [2][3] |

2.2. Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light.[3]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

Synthesis and Purification

A common and effective method for synthesizing 2-(aminomethyl)thiophenes is through the reductive amination of the corresponding thiophene-2-carboxaldehyde.[4][5] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (like ammonia), which is then reduced in situ to the desired primary amine.[6]

3.1. Synthetic Workflow: Reductive Amination

The synthesis starts from the commercially available 3,5-dibromothiophene-2-carboxaldehyde.

Caption: Workflow for the synthesis of 2-(Aminomethyl)-3,5-dibromothiophene.

3.2. Detailed Experimental Protocol

Objective: To synthesize 2-(Aminomethyl)-3,5-dibromothiophene via reductive amination.

Materials:

-

3,5-Dibromothiophene-2-carboxaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for elution)

Procedure:

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dibromothiophene-2-carboxaldehyde (1.0 eq) in anhydrous methanol.

-

Imine Formation : Add ammonium acetate (~10 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction : Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to the stirred solution. Causality Note: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde.[6]

-

Monitoring : Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Work-up : Carefully quench the reaction by adding water. Reduce the volume of methanol using a rotary evaporator.

-

Extraction : Dilute the remaining aqueous residue with water and extract the product three times with dichloromethane (DCM).

-

Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain the pure 2-(Aminomethyl)-3,5-dibromothiophene.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Synthetic Utility

The utility of 2-(Aminomethyl)-3,5-dibromothiophene lies in the distinct reactivity of its three functional sites: the primary amine and the two bromine atoms. This allows for sequential and orthogonal chemical modifications.

4.1. Reactions of the Aminomethyl Group

The primary amine is nucleophilic and can readily undergo a variety of transformations.[7]

-

N-Acylation : Reaction with acyl chlorides or anhydrides to form stable amide bonds.

-

N-Alkylation : Reaction with alkyl halides to produce secondary or tertiary amines.

-

Schiff Base Formation : Condensation with aldehydes or ketones to form imines, which can be further reduced or used in other transformations.[7]

4.2. Reactions of the Bromo Groups

The bromine atoms at the 3- and 5-positions are suitable for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Thiophene-based compounds are widely used in such reactions to create complex heterocyclic structures.[8]

-

Suzuki Coupling : Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Stille Coupling : Reaction with organostannanes.

-

Heck Coupling : Reaction with alkenes.

-

Buchwald-Hartwig Amination : Palladium-catalyzed formation of C-N bonds with other amines.

4.3. Role as a Versatile Synthetic Intermediate

The compound serves as a trifunctional building block, allowing for a programmed, step-wise elaboration of the molecular structure.

Caption: Reactivity pathways of 2-(Aminomethyl)-3,5-dibromothiophene.

Applications in Research and Drug Development

Substituted 2-aminothiophenes are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][9] The title compound is a valuable starting point for generating libraries of novel thiophene derivatives for biological screening.[9] By modifying the amine and replacing the bromine atoms, researchers can systematically explore the structure-activity relationship (SAR) of new chemical entities, optimizing them for potency, selectivity, and pharmacokinetic properties.

Conclusion

2-(Aminomethyl)-3,5-dibromothiophene is a high-value synthetic intermediate with a rich and versatile chemical profile. Its trifunctional nature provides chemists with a powerful tool for constructing complex molecules. A thorough understanding of its synthesis, safe handling, and reactivity is essential for leveraging its full potential in the fields of materials science and the discovery of novel therapeutics.

References

- Vertex AI Search. (2012).

- Thermo Fisher Scientific. (2025).

- IJPBS. (n.d.).

- Tokyo Chemical Industry. (n.d.). 2,5-Dibromothiophene.

- BenchChem. (2025). Reactivity of the Aminomethyl Group in 2-(Aminomethyl)-5-bromonaphthalene: An In-depth Technical Guide.

- LookChem. (n.d.). Cas 3141-27-3, 2,5-Dibromothiophene.

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Master Organic Chemistry. (2017).

- ResearchGate. (2023).

- PubMed. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cas 3141-27-3,2,5-Dibromothiophene | lookchem [lookchem.com]

- 9. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Dissecting the Isomeric Divide: A Guide to the Synthesis, Reactivity, and Application of 3,5-Dibromo- vs. 2,5-Dibromo-Thiophene Amines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of medicinal chemistry, substituted thiophenes are foundational scaffolds for developing novel therapeutics.[1][2] Among these, dibromo-aminothiophenes serve as versatile, multi-functional building blocks. However, the simple transposition of substituents—distinguishing the 3,5-dibromo-2-aminothiophene from the 2,5-dibromo-3-aminothiophene isomer—creates a profound divergence in their chemical behavior, synthetic accessibility, and ultimate utility in drug design. This guide provides a detailed exploration of these differences, offering field-proven insights into their distinct structural electronics, spectroscopic signatures, regioselective synthesis, and reaction mechanics. By understanding the causality behind their differential properties, researchers can strategically select the appropriate isomer to accelerate drug discovery programs.

Chapter 1: The Core Distinction: Structural and Electronic Isomerism

The fundamental difference between 3,5-dibromo-2-aminothiophene and 2,5-dibromo-3-aminothiophene lies in the positional arrangement of the electron-donating amino group (-NH₂) relative to the electronegative bromine atoms. This arrangement dictates the molecule's symmetry, electron density distribution, and steric environment, which are the root causes of their differing reactivity.

-

3,5-Dibromo-2-aminothiophene: The amino group is positioned at the C2 position, adjacent to the sulfur atom. This placement exerts a strong +M (mesomeric) effect, significantly increasing electron density at the C3 and C5 positions. However, these positions are occupied by bromine, leading to a complex electronic interplay. The key reactive site is often the unsubstituted C4 position.

-

2,5-Dibromo-3-aminothiophene: The amino group is at the C3 position. Its electron-donating effect is directed primarily towards the C2 and C4 positions. The bromine atoms at C2 and C5 create significant steric hindrance around the C3-amino group and the adjacent C4 position. This isomer generally exhibits lower symmetry compared to its 2,5-disubstituted counterparts.

The differing substitution patterns have a profound impact on the molecule's utility as a synthetic intermediate, particularly in cross-coupling reactions where the regioselectivity of C-Br bond activation is paramount.

Chapter 2: Comparative Spectroscopic Analysis

The positional isomerism gives rise to distinct spectroscopic fingerprints, allowing for unambiguous identification. The primary differences are observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3]

Data Summary: Spectroscopic Signatures

| Feature | 3,5-Dibromo-2-aminothiophene | 2,5-Dibromo-3-aminothiophene | Rationale |

| ¹H NMR (Thiophene H) | Singlet, δ ~6.5-7.0 ppm (H4) | Singlet, δ ~7.0-7.5 ppm (H4) | The H4 proton in the 2,5-isomer is flanked by two bromine atoms, leading to a more deshielded environment. |

| ¹H NMR (NH₂) | Broad singlet, δ ~4.0-6.0 ppm | Broad singlet, δ ~3.5-5.5 ppm | The chemical shift is highly dependent on solvent and concentration but may differ slightly due to electronic environment. |

| ¹³C NMR (C-NH₂) | δ ~150-160 ppm (C2) | δ ~140-150 ppm (C3) | The C2 carbon in 2-aminothiophenes is significantly deshielded due to direct attachment to the heteroatom (S) and the amino group.[3] |

| ¹³C NMR (C-Br) | δ ~95-105 ppm (C3, C5) | δ ~110-120 ppm (C2, C5) | The chemical shifts of the carbon atoms bearing bromine are influenced by the position of the amino group. |

| IR (N-H Stretch) | 3200-3500 cm⁻¹ (two bands) | 3300-3500 cm⁻¹ (two bands) | Characteristic asymmetric and symmetric stretching of a primary amine.[3] |

| IR (C=C Stretch) | ~1550-1620 cm⁻¹ | ~1520-1600 cm⁻¹ | The position of the amino group influences the conjugation and bond strength within the thiophene ring.[3] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the dibromo-aminothiophene isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

Acquisition:

-

Record a ¹H NMR spectrum, acquiring at least 16 scans.

-

Record a ¹³C NMR spectrum, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

-

-

Analysis: Integrate the proton signals and assign the chemical shifts based on the expected values in the table above. Compare the ¹³C chemical shifts, paying close attention to the C-NH₂ and C-Br signals for definitive isomer identification.

Chapter 3: Synthesis Strategies and Regiocontrol

The synthesis of each isomer requires a distinct and regioselective approach. The choice of starting material and reaction sequence is critical to avoid the formation of mixed isomers.

Synthesis of 3,5-Dibromo-2-aminothiophene

This isomer is typically prepared from a pre-formed 2-aminothiophene scaffold, followed by regioselective bromination. The well-known Gewald reaction is an efficient method for creating the initial 2-aminothiophene-3-carboxylate or -carbonitrile.[4][5]

Protocol: Regioselective Bromination of a Protected 2-Aminothiophene [6]

-

Causality: The amino group at C2 is highly activating, making direct bromination difficult to control and prone to over-bromination or oxidation. Therefore, protection of the amine as a less activating group (e.g., a phthalimide) is essential. This directs bromination selectively to the C5 position first, followed by the C3 position under forcing conditions.

-

Protection: Reflux the starting 2-aminothiophene derivative (1.0 eq) with phthalic anhydride (1.1 eq) in glacial acetic acid for 4-6 hours to form the phthalimido derivative.

-

Bromination: Dissolve the protected thiophene in a mixture of acetic acid and sodium acetate. Add a solution of bromine (2.2 eq) in acetic acid dropwise at room temperature. Stir for 12-18 hours.

-

Work-up: Pour the reaction mixture into ice water and collect the precipitate by filtration. Wash thoroughly with water to yield the dibrominated, protected intermediate.

-

Deprotection: Reflux the intermediate with hydrazine hydrate (3.0 eq) in ethanol for 2-4 hours. After cooling, the product can be isolated and purified by standard methods like recrystallization or column chromatography.

Synthesis of 2,5-Dibromo-3-aminothiophene

The synthesis of this isomer begins with commercially available 2,5-dibromothiophene. The challenge lies in the regioselective introduction of a nitrogen-containing functional group at the C3 position, which is less reactive than the alpha-positions. A common strategy involves nitration followed by reduction.

Protocol: Nitration and Reduction of 2,5-Dibromothiophene

-

Causality: Direct amination is not feasible. Electrophilic nitration is a reliable method to functionalize the thiophene ring. The bromine atoms are deactivating, but the C3/C4 positions are the only ones available for substitution. The subsequent reduction of the nitro group to an amine is a standard, high-yielding transformation.

-

Nitration: Cool a solution of 2,5-dibromothiophene (1.0 eq) in acetic anhydride to 0°C. Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours.

-

Work-up: Carefully pour the mixture onto crushed ice. The solid 2,5-dibromo-3-nitrothiophene will precipitate and can be collected by filtration.

-

Reduction: Suspend the nitrothiophene intermediate in ethanol or concentrated HCl. Add a reducing agent, such as tin(II) chloride (SnCl₂) (3-4 eq), portion-wise. Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Isolation: Cool the reaction, neutralize with a base (e.g., NaOH or NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Chapter 4: Differential Reactivity in Cross-Coupling Reactions

The primary value of these isomers in drug development lies in their role as scaffolds for building molecular complexity via metal-catalyzed cross-coupling reactions. The electronic influence of the amino group creates a significant difference in the reactivity of the two C-Br bonds.

-

3,5-Dibromo-2-aminothiophene: The C2-amino group strongly activates the C5 position through resonance. This makes the C5-Br bond significantly more susceptible to oxidative addition in palladium-catalyzed reactions (e.g., Suzuki, Stille coupling) than the C3-Br bond. This allows for selective mono-functionalization at the C5 position under controlled conditions.[7][8]

-

2,5-Dibromo-3-aminothiophene: The C3-amino group exerts a less pronounced and more complex electronic effect on the C2 and C5 positions. Generally, the C2-Br bond is slightly more activated than the C5-Br bond due to its proximity to the directing amino group and the sulfur atom. However, achieving high regioselectivity in mono-arylation can be more challenging compared to the 3,5-dibromo isomer and may require careful optimization of catalysts and conditions.[9]

Chapter 5: Applications in Drug Development

The choice between these isomers is a strategic one, dictated by the desired final structure of the therapeutic agent. Thiophene-based compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][10][11][12]

-

3,5-Dibromo-2-aminothiophene as a Scaffold: This isomer is ideal for creating molecules where two different substituents are desired at the C3 and C5 positions, with an amine "anchor" at C2. For example, a Suzuki coupling at C5 followed by a different coupling (e.g., Buchwald-Hartwig amination) at C3 allows for the divergent synthesis of a chemical library. The 2-amino group itself can be a key pharmacophoric feature or can be further derivatized.[6] Many potent kinase inhibitors and tubulin polymerization inhibitors utilize the 2-aminothiophene core.[3][6][10]

-

2,5-Dibromo-3-aminothiophene as a Scaffold: This isomer is used when the core pharmacophore requires a C3-amino group and substitution at the C2 and C5 positions. The resulting "U-shaped" substitution pattern can be critical for fitting into specific protein binding pockets. This scaffold allows for the synthesis of fused ring systems, such as thieno[3,2-b]pyridines, which are of interest in medicinal chemistry.[13]

Conclusion

While 3,5-dibromo-2-aminothiophene and 2,5-dibromo-3-aminothiophene may appear structurally similar, they are fundamentally distinct chemical entities. Their differences in electronic properties, synthetic accessibility, and reactivity provide drug discovery scientists with a powerful choice. The 3,5-dibromo isomer offers a reliable platform for regioselective, sequential functionalization, leveraging the strong activating effect of the C2-amino group. Conversely, the 2,5-dibromo isomer provides an alternative substitution pattern that may be crucial for achieving desired biological activity. A thorough understanding of these differences, from initial synthesis to final application, is essential for the efficient and strategic design of next-generation thiophene-based therapeutics.

References

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). vertexaisearch.cloud.google.com.

-

5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). (2025, August 14). MDPI. Retrieved March 7, 2026, from [Link]

-

Lithiation Reaction of 2,5-Dibromothiophene. 13C NMR Spectra of 3-Substituted Derivatives. (2022, September 26). Lookchem. Retrieved March 7, 2026, from [Link]

-

Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. (2014, September 15). PubMed. Retrieved March 7, 2026, from [Link]

- CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound. (n.d.). Google Patents.

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

(PDF) Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. (2022, January 5). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

New regioselective synthesis of substituted thiophenes 249 and... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction. (2025, January 7). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. (2025, December 10). MDPI. Retrieved March 7, 2026, from [Link]

-

Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. (n.d.). Kyushu University Library. Retrieved March 7, 2026, from [Link]

-

PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. (2023, June 19). EPRA JOURNALS. Retrieved March 7, 2026, from [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017, November 10). PubMed. Retrieved March 7, 2026, from [Link]

-

Regioselective synthesis of 2,4-disubstituted thiophenes. (2010, August 6). Taylor & Francis. Retrieved March 7, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). MDPI. Retrieved March 7, 2026, from [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015, March 23). MDPI. Retrieved March 7, 2026, from [Link]

-

Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and ... (2025, November 21). PMC. Retrieved March 7, 2026, from [Link]

-

Synthesis and Comparison of Reactivity of Amine-Borane Complexes. (2024, December 25). svvv.edu.in. Retrieved March 7, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025, October 16). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024, November 21). MDPI. Retrieved March 7, 2026, from [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. (2025, May 9). Open Research Newcastle. Retrieved March 7, 2026, from [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

-

Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022, May 8). PMC. Retrieved March 7, 2026, from [Link]

-

Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

-

One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. (2016, June 28). MDPI. Retrieved March 7, 2026, from [Link]

-

(PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2025, October 16). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

- 1. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprajournals.com [eprajournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpbs.com [ijpbs.com]

- 5. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]

- 6. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aqueous Solubility of (3,5-Dibromothiophen-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a cornerstone of physicochemical characterization in drug discovery and development, profoundly influencing a compound's bioavailability and formulation potential. This guide provides a comprehensive framework for understanding and determining the aqueous solubility of (3,5-Dibromothiophen-2-yl)methanamine hydrochloride, a representative ionizable halogenated thiophene derivative. We delve into the theoretical principles governing the solubility of amine salts, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and outline robust analytical quantification via High-Performance Liquid Chromatography (HPLC). This document is structured to empower researchers with both the conceptual understanding and the practical methodology required for generating accurate and reliable solubility data.

Introduction: The Critical Role of Solubility

(3,5-Dibromothiophen-2-yl)methanamine hydrochloride is a substituted thiophene, a heterocyclic motif of significant interest in medicinal chemistry. As a hydrochloride salt of a primary amine, its aqueous solubility is expected to be critically dependent on pH.[1][2] Understanding this property is not merely an academic exercise; it is a pivotal parameter that dictates:

-

Drug Absorption & Bioavailability: A compound must be in solution to be absorbed across biological membranes.

-

Formulation Development: Solubility limits dictate the feasibility of various dosage forms, from oral solutions to intravenous preparations.

-

In Vitro Assay Performance: Poor solubility can lead to compound precipitation in biological assays, resulting in artifactual data and misleading structure-activity relationships (SAR).

This guide uses (3,5-Dibromothiophen-2-yl)methanamine hydrochloride as a model compound to illustrate the principles and practices for determining thermodynamic equilibrium solubility, a measure that reflects the true saturation point of a substance in a solvent at equilibrium.[3][4]

Theoretical Principles: pH, pKa, and the Henderson-Hasselbalch Equation

The aqueous solubility of an ionizable compound like (3,5-Dibromothiophen-2-yl)methanamine hydrochloride is not a single value but a profile that changes with pH. The compound exists in an equilibrium between its charged (protonated) form and its neutral (free base) form.

-

The Hydrochloride Salt (R-CH₂NH₃⁺Cl⁻): In its salt form, the molecule is ionic and generally exhibits high water solubility.[2]

-

The Free Base (R-CH₂NH₂): Upon deprotonation, the compound becomes a neutral, likely more lipophilic molecule, which typically has significantly lower intrinsic solubility (S₀).

This equilibrium is governed by the pKa of the conjugate acid (R-CH₂NH₃⁺) and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[5][6][7][8]

pH = pKa + log([R-CH₂NH₂] / [R-CH₂NH₃⁺])

When the pH is well below the pKa, the protonated, more soluble form dominates. As the pH approaches and surpasses the pKa, the concentration of the less soluble free base increases, which can lead to precipitation if its intrinsic solubility (S₀) is exceeded.[9] Therefore, determining solubility across a range of pH values is essential. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[10]

Caption: pH-dependent equilibrium of an amine hydrochloride.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The saturation shake-flask method is the most reliable and widely recognized technique for measuring equilibrium solubility.[11][12][13] It is the standard recommended by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development).[14][15][16]

Objective: To determine the saturation concentration of (3,5-Dibromothiophen-2-yl)methanamine hydrochloride in a buffered aqueous solution at a constant temperature.

Materials:

-

(3,5-Dibromothiophen-2-yl)methanamine hydrochloride

-

Calibrated analytical balance

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker or rotator with temperature control

-

pH meter, calibrated

-

Aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC vials

-

HPLC system with UV detector

-

Reagent grade water, acetonitrile, and other necessary solvents

Step-by-Step Methodology

-

Preparation of Buffered Solutions: Prepare a series of aqueous buffers covering the physiologically relevant pH range. A phosphate-buffered saline (PBS) at pH 7.4 is standard. It is also advisable to test at a lower pH (e.g., pH 5.0) and a higher pH (e.g., pH 9.0) to understand the solubility profile.

-

Addition of Excess Compound:

-

Causality: To ensure a saturated solution is formed, an excess of the solid compound must be present at the end of the equilibration period.[11][17]

-

Procedure: Weigh approximately 2-5 mg of (3,5-Dibromothiophen-2-yl)methanamine hydrochloride and add it to a glass vial. Add 1 mL of the chosen buffer to the vial. This creates a slurry. Prepare each pH condition in triplicate for statistical validity.

-

-

Equilibration:

-

Causality: The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Insufficient time leads to an underestimation (apparent solubility), while excessively long times risk compound degradation.[3][11] A 24 to 48-hour period is standard for most small molecules.[11]

-

Procedure: Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator, typically set at 25°C or 37°C. Agitate the slurries for 24-48 hours.

-

-

Phase Separation:

-

Causality: It is critical to separate the saturated aqueous solution (supernatant) from the undissolved solid without altering the equilibrium. Centrifugation followed by filtration is the most robust method.

-

Procedure:

-

Allow the vials to stand undisturbed for at least 30 minutes to let larger particles settle.

-

Carefully draw the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter and discard the first ~100 µL to saturate any binding sites on the filter membrane.

-

Filter the remaining supernatant directly into a clean HPLC vial.

-

-

-

pH Measurement: Measure the pH of the final saturated solution to confirm the buffer held its pH during the experiment. Report the solubility value at this final measured pH.[11]

-

Analytical Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV.[11][17]

Caption: Experimental workflow for the shake-flask method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a standard, robust method for quantifying the concentration of dissolved analytes.[18][19][20] The method relies on creating a calibration curve to relate the UV absorbance to a known concentration.[21]

Protocol for Creating a Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known amount of (3,5-Dibromothiophen-2-yl)methanamine hydrochloride and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Prepare Calibration Standards: Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known concentrations.[22] The concentration range should bracket the expected solubility of the test samples.[22]

-

HPLC Analysis:

-

Plot the Curve: Create a plot of the average peak area (Y-axis) versus the known concentration (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). An R² value > 0.99 is required for a reliable curve.[23]

-

Quantify Unknown Samples: Inject the filtered samples from the solubility experiment into the HPLC. Using the peak area obtained for each sample, calculate its concentration using the equation from the calibration curve.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Example HPLC Calibration Curve Data

| Standard Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Average Peak Area |

|---|---|---|---|---|

| 1.0 | 15,234 | 15,556 | 15,390 | 15,393 |

| 5.0 | 76,987 | 77,123 | 76,550 | 76,887 |

| 10.0 | 153,456 | 154,001 | 153,789 | 153,749 |

| 50.0 | 770,112 | 768,990 | 771,050 | 770,051 |

| 100.0 | 1,543,210 | 1,541,987 | 1,544,010 | 1,543,069 |

Linear Regression: y = 15420x + 350; R² = 0.9998

Table 2: Example Solubility Data

| Buffer pH (Initial) | Final Measured pH | Concentration (µg/mL) - Rep 1 | Concentration (µg/mL) - Rep 2 | Concentration (µg/mL) - Rep 3 | Average Solubility (µg/mL) | Std. Dev. |

|---|---|---|---|---|---|---|

| 5.00 | 5.02 | 1250.6 | 1245.3 | 1255.1 | 1250.3 | 4.9 |

| 7.40 | 7.38 | 890.2 | 910.5 | 895.7 | 898.8 | 9.3 |

| 9.00 | 8.95 | 15.4 | 16.1 | 15.8 | 15.8 | 0.4 |

Conclusion and Best Practices

Determining the aqueous solubility of a compound like (3,5-Dibromothiophen-2-yl)methanamine hydrochloride is a fundamental step in its scientific evaluation. By combining a sound theoretical understanding of pH-dependent solubility with a rigorous experimental approach like the shake-flask method, researchers can generate high-quality, reliable data.

Key Self-Validating System Checks:

-

Visual Confirmation: Undissolved solid must be present in the vials after equilibration.

-

Calibration Curve Integrity: The R² value of the calibration curve must be >0.99.

-

Reproducibility: Triplicate measurements should yield a low standard deviation.

-

pH Stability: The final measured pH of the saturated solution should be close to the initial buffer pH.

This guide provides the necessary framework to confidently assess the solubility of this and similar ionizable compounds, enabling informed decisions in the fields of chemical research and drug development.

References

- Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. (n.d.). Vertex AI Search.

-

Solubility Determination Methods in USP. (n.d.). Scribd. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

-

OECD Test No. 105: Water Solubility. (n.d.). OECD. Retrieved from [Link]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved from [Link]

-

Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). ScienceDirect. Retrieved from [Link]

-

Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021). Environmental Sciences Europe. Retrieved from [Link]

-

HPLC calibration curve: Everything You Need to Know. (2023). Microbioz India. Retrieved from [Link]

-

Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2006). PubMed. Retrieved from [Link]

-

HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. (n.d.). Labstat. Retrieved from [Link]

-

How to Set up HPLC calibration curve - External Standard Calibration Method. (2022). YouTube. Retrieved from [Link]

-

The influence of pH on solubility in water. (n.d.). Retrieved from [Link]

-

Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). Preprints.org. Retrieved from [Link]

-

USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. Retrieved from [Link]

-

How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions. (2022). YouTube. Retrieved from [Link]

-

Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). ACS Publications. Retrieved from [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. Retrieved from [Link]

-

Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. (2025). ADMET and DMPK. Retrieved from [Link]

-

<1236> Solubility Measurements. (2016). USP-NF. Retrieved from [Link]

-

Making an HPLC Calibration work (Part 1). (n.d.). Chromatography Focus. Retrieved from [Link]

-

Solubility - Pharmaceutical solutions. (n.d.). Pharmacy 180. Retrieved from [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Retrieved from [Link]

-

CHAPTER 21: AMINES. (n.d.). Retrieved from [Link]

-

Properties of Amines. (n.d.). Retrieved from [Link]

-

A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (n.d.). PMC. Retrieved from [Link]

-

21.4: Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. (2021). Taylor & Francis Online. Retrieved from [Link]

-

How It Works: UV Detection for HPLC. (2020). LCGC International. Retrieved from [Link]

-

(3-bromo-5-methylthiophen-2-yl)methanamine hydrochloride. (n.d.). Thoreauchem. Retrieved from [Link]

-

(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride. (n.d.). BuyersGuideChem. Retrieved from [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. biorelevant.com [biorelevant.com]

- 4. uspnf.com [uspnf.com]

- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK [pub.iapchem.org]

- 10. idc-online.com [idc-online.com]

- 11. scribd.com [scribd.com]

- 12. scispace.com [scispace.com]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nebiolab.com [nebiolab.com]

- 19. ijsrtjournal.com [ijsrtjournal.com]

- 20. tandfonline.com [tandfonline.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 23. microbiozindia.com [microbiozindia.com]

An In-depth Technical Guide to (3,5-dibromothiophen-2-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their versatile chemical reactivity and significant presence in a number of FDA-approved drugs.[1][2] The electronic properties of the sulfur-containing aromatic ring allow for a range of chemical modifications, making thiophenes valuable building blocks in the design of novel therapeutic agents.[3] Among these, halogenated thiophenes, particularly brominated derivatives, serve as key intermediates for introducing further molecular complexity through cross-coupling reactions. This guide focuses on a specific, yet highly valuable building block: (3,5-dibromothiophen-2-yl)methanamine. The presence of two bromine atoms at positions 3 and 5, combined with a nucleophilic aminomethyl group at position 2, makes this compound a trifunctionalized scaffold with significant potential in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[4][5]

This technical guide provides a comprehensive overview of (3,5-dibromothiophen-2-yl)methanamine, including its chemical identifiers, a detailed proposed synthesis protocol, its key physicochemical properties, and a discussion of its current and potential applications in drug discovery and development.

Chemical Identity: SMILES and InChIKey

A crucial first step in working with any chemical entity is to establish its unambiguous identification through standardized chemical notations.

| Identifier | Value |

| Compound Name | (3,5-dibromothiophen-2-yl)methanamine |

| SMILES | NCC1=C(Br)C=C(Br)S1 |

| InChIKey | InChIKey=ZXVVXZYJCWZJSD-UHFFFAOYSA-N |

| CAS Number | 2228362-95-4 |

The hydrochloride salt of this compound, (3,5-dibromothiophen-2-yl)methanamine hydrochloride, is also a common and stable form for storage and handling.

| Identifier | Value |

| Compound Name | (3,5-dibromothiophen-2-yl)methanamine hydrochloride |

| SMILES | NCC1=C(Br)C=C(Br)S1.Cl |

| InChIKey | InChIKey=ZXVVXZYJCWZJSD-UHFFFAOYSA-N |

| CAS Number | 2680531-24-0 |

Synthesis of (3,5-dibromothiophen-2-yl)methanamine

The synthesis of (3,5-dibromothiophen-2-yl)methanamine can be approached through a multi-step process starting from commercially available 2-methylthiophene. The proposed synthetic route leverages well-established reactions in thiophene chemistry, including electrophilic bromination and subsequent functional group transformations.

Proposed Synthetic Pathway

Caption: Proposed synthesis of (3,5-dibromothiophen-2-yl)methanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,5-Dibromo-2-methylthiophene

This initial step involves the selective bromination of 2-methylthiophene at the 3 and 5 positions.

-

Reaction: Electrophilic Aromatic Substitution (Bromination)

-

Reagents and Materials:

-

2-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Acetic Acid

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-methylthiophene (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath with stirring.

-

Slowly add N-bromosuccinimide (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 3,5-dibromo-2-methylthiophene.

-

Step 2: Synthesis of 3,5-Dibromo-2-(bromomethyl)thiophene

The methyl group of 3,5-dibromo-2-methylthiophene is then brominated to introduce a reactive handle for subsequent nucleophilic substitution.

-

Reaction: Free Radical Bromination

-

Reagents and Materials:

-

3,5-Dibromo-2-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (or another suitable solvent)

-

Reflux condenser

-

-

Procedure:

-

Dissolve 3,5-dibromo-2-methylthiophene (1.0 eq) in carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Continue refluxing until all the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 3,5-dibromo-2-(bromomethyl)thiophene, which can be used in the next step without further purification or purified by recrystallization.

-

Step 3: Synthesis of 2-((3,5-Dibromothiophen-2-yl)methyl)isoindoline-1,3-dione

A Gabriel synthesis approach is employed to introduce the nitrogen atom, using a phthalimide group as a protecting group for the primary amine.

-

Reaction: Nucleophilic Substitution (Gabriel Synthesis)

-

Reagents and Materials:

-

3,5-Dibromo-2-(bromomethyl)thiophene

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 3,5-dibromo-2-(bromomethyl)thiophene (1.0 eq) in DMF, add potassium phthalimide (1.2 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-((3,5-dibromothiophen-2-yl)methyl)isoindoline-1,3-dione.

-

Step 4: Synthesis of (3,5-Dibromothiophen-2-yl)methanamine

The final step involves the deprotection of the phthalimide group to yield the desired primary amine.

-

Reaction: Hydrazinolysis (Gabriel Amine Synthesis Deprotection)

-

Reagents and Materials:

-

2-((3,5-Dibromothiophen-2-yl)methyl)isoindoline-1,3-dione

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Suspend 2-((3,5-dibromothiophen-2-yl)methyl)isoindoline-1,3-dione (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 2-4 hours.

-

A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (3,5-dibromothiophen-2-yl)methanamine.

-

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of (3,5-dibromothiophen-2-yl)methanamine.

| Property | Value | Source/Reference |

| Molecular Formula | C₅H₅Br₂NS | - |

| Molecular Weight | 270.97 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Methanol) | Inferred from structure |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aminomethyl protons (-CH₂NH₂) and a singlet for the remaining proton on the thiophene ring. The chemical shifts will be influenced by the electron-withdrawing bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms of the thiophene ring and one for the aminomethyl carbon. The carbons attached to the bromine atoms will show characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Applications in Drug Discovery and Development

The unique trifunctional nature of (3,5-dibromothiophen-2-yl)methanamine makes it a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications.

Role as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies, and many approved drugs in this class feature heterocyclic cores.[4] The thiophene ring in (3,5-dibromothiophen-2-yl)methanamine can serve as a bioisosteric replacement for a phenyl ring, offering advantages in terms of physicochemical properties and metabolic stability.[1]

Caption: Synthetic utility of (3,5-dibromothiophen-2-yl)methanamine in generating diverse scaffolds.

The aminomethyl group provides a convenient point for amide bond formation, a common linkage in kinase inhibitors. The two bromine atoms can be selectively addressed in sequential cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a variety of aryl or heteroaryl substituents. This allows for the systematic exploration of the chemical space around the thiophene core to optimize binding affinity and selectivity for a specific kinase target. For instance, thieno[2,3-d]pyrimidine derivatives, which can be synthesized from appropriately functionalized thiophenes, have shown promise as potent kinase inhibitors.[8]

Building Block for Novel Heterocyclic Systems

Beyond kinase inhibitors, the reactivity of (3,5-dibromothiophen-2-yl)methanamine can be harnessed to construct a variety of novel heterocyclic systems with potential biological activity. The combination of a primary amine and two reactive halides on a thiophene ring opens up possibilities for intramolecular cyclization reactions to form fused thiophene derivatives, which are present in numerous biologically active compounds.

Safety, Handling, and Storage

As with any halogenated organic compound, appropriate safety precautions should be taken when handling (3,5-dibromothiophen-2-yl)methanamine and its intermediates.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended. The hydrochloride salt is generally more stable and easier to handle than the free base.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

(3,5-Dibromothiophen-2-yl)methanamine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its trifunctional nature allows for the efficient construction of complex molecular architectures, particularly for the development of targeted therapies like kinase inhibitors. The synthetic route outlined in this guide, based on established chemical transformations, provides a practical approach to accessing this important intermediate. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed building blocks like (3,5-dibromothiophen-2-yl)methanamine will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

-

AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, February 14). Improved Synthesis of. Retrieved from [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. Retrieved from [Link]

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1052.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Research and Analytical Reviews.

- Tsuzuki, H., et al. (1993). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Institutional Repository.

- Campaigne, E., & Tullar, B. F. (n.d.). 3-thenyl bromide. Organic Syntheses.

- Al-Aqar, R. (2022). Absorption and Fluorescence Properties of 3,6-bis(5-bromothiophen-2-yl). Baghdad Science Journal.

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015, March 23). MDPI.

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2025, October 16).

- Design, Synthesis and Biological Evaluation of Substituted 2-(thiophen-2-yl)-1,3,5-triazine Derivatives as Potential Dual PI3Kα/mTOR Inhibitors. (2020, January 15). PubMed.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.